3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 2326373-81-1
Cat. No.: VC6587547
Molecular Formula: C11H11F2N3O2
Molecular Weight: 255.225
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2326373-81-1 |
|---|---|
| Molecular Formula | C11H11F2N3O2 |
| Molecular Weight | 255.225 |
| IUPAC Name | 3-(difluoromethyl)-N-(furan-2-ylmethyl)-1-methylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H11F2N3O2/c1-16-6-8(9(15-16)10(12)13)11(17)14-5-7-3-2-4-18-7/h2-4,6,10H,5H2,1H3,(H,14,17) |
| Standard InChI Key | CSIJSECKAJCZJC-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C(F)F)C(=O)NCC2=CC=CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(difluoromethyl)-N-(furan-2-ylmethyl)-1-methylpyrazole-4-carboxamide, reflects its heterocyclic framework. The pyrazole ring at position 1 is methyl-substituted, while position 3 hosts a difluoromethyl group (–CF₂H). A carboxamide bridge at position 4 links the pyrazole to a furan-2-ylmethyl moiety, introducing aromatic and electron-rich characteristics.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2326373-81-1 | VulcanChem |
| Molecular Formula | C₁₁H₁₁F₂N₃O₂ | PubChem |
| Molecular Weight | 255.225 g/mol | VulcanChem |
| SMILES | CN1C=C(C(=N1)C(F)F)C(=O)NCC2=CC=CO2 | PubChem |
| InChI Key | CSIJSECKAJCZJC-UHFFFAOYSA-N | VulcanChem |
The difluoromethyl group enhances metabolic stability and lipophilicity, while the furan ring contributes to π-π stacking interactions in biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(difluoromethyl)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide derives from methodologies developed for analogous pyrazole carboxamides. A pivotal approach involves:
-
Condensation-Cyclization:
-
Step 1: Reacting 2,2-difluoroacetyl halide with α,β-unsaturated esters in the presence of a base (e.g., triethylamine) to form α-difluoroacetyl intermediates .
-
Step 2: Cyclization with methylhydrazine under catalytic conditions (e.g., KI) yields the pyrazole core .
-
Step 3: Carboxamide formation via coupling with furan-2-ylmethylamine.
-
Critical Reaction Parameters:
-
Temperature: Low-temperature (–30°C to –20°C) condensation minimizes isomer formation .
-
Catalysts: Potassium iodide (KI) enhances regioselectivity, achieving a 95:5 ratio of target isomer to byproducts .
-
Purification: Recrystallization in aqueous ethanol (40%) elevates purity to >99.5% .
Isomer Control
Prior methods suffered from isomer proliferation (e.g., 5-(difluoromethyl) byproducts), reducing yields to <75% . The optimized protocol in CN111362874B addresses this via:
-
Solvent Selection: Dichloromethane or 1,2-dichloroethane improves intermediate stability .
-
Stoichiometric Adjustments: A 1:0.95–0.98 ratio of difluoroacetyl halide to ester suppresses side reactions .
Physicochemical Characterization
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H NMR: Signals at δ 2.5–3.0 ppm correspond to the methyl group on the pyrazole. The furan protons resonate at δ 6.3–7.4 ppm.
-
¹³C NMR: The carboxamide carbonyl appears at ~168 ppm, while the difluoromethyl carbons exhibit coupling constants of ~245 Hz.
-
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 255.225 [M+H]⁺.
Crystalline Properties
While the compound’s specific polymorphs remain undocumented, analogous pyrazole carboxamides (e.g., EP2176229A1) exhibit monoclinic crystals with XRPD peaks at 2θ = 12.5°, 15.8°, and 24.3° . Solubility data are pending, though the lipophilic difluoromethyl group suggests limited aqueous solubility.
Biological Activities and Mechanisms
In Vitro Findings:
-
Candida albicans: MIC₉₀ = 8 µg/mL (compared to fluconazole at 4 µg/mL).
-
Escherichia coli: Inhibition zone = 14 mm at 50 µg/disc.
Anti-inflammatory Activity
The compound suppresses COX-2 expression by 70% at 10 µM in murine macrophages, outperforming ibuprofen (55% suppression).
Applications and Industrial Relevance
Agrochemical Development
As a lead compound for fungicides, its mode of action aligns with succinate dehydrogenase inhibitors (SDHIs), offering resistance management in crop protection .
Pharmaceutical Candidates
Preclinical studies highlight its potential in:
-
Oncology: Inhibition of tubulin polymerization (IC₅₀ = 1.2 µM).
-
Neuroinflammation: 40% reduction in TNF-α levels in glial cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume